Miglustat hydrochloride
Descripción general
Descripción
El clorhidrato de miglustat es un medicamento que se usa principalmente para tratar la enfermedad de Gaucher tipo I y la enfermedad de Niemann-Pick tipo C. Es una pequeña molécula de iminos azúcar que inhibe la síntesis de glucoesfingolípidos al dirigirse a la enzima glucosilceramida sintasa . Este compuesto se comercializa con el nombre comercial Zavesca y ha sido aprobado para uso médico en varias regiones, incluida la Unión Europea, los Estados Unidos y Corea del Sur .
Aplicaciones Científicas De Investigación
El clorhidrato de miglustat tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como herramienta para estudiar el metabolismo de glucoesfingolípidos e inhibición enzimática.
Biología: El compuesto se utiliza para investigar procesos celulares que involucran glucoesfingolípidos.
Medicina: El clorhidrato de miglustat se utiliza para tratar la enfermedad de Gaucher tipo I y la enfermedad de Niemann-Pick tipo C.
Mecanismo De Acción
El clorhidrato de miglustat ejerce sus efectos inhibiendo la enzima glucosilceramida sintasa, que es esencial para la síntesis de glucoesfingolípidos . Al inhibir esta enzima, el clorhidrato de miglustat reduce la acumulación de glucoesfingolípidos en las células, aliviando así los síntomas de enfermedades como la enfermedad de Gaucher y la enfermedad de Niemann-Pick tipo C . El compuesto se une al sitio activo de la enzima, evitando la formación de glucosilceramida .
Safety and Hazards
Direcciones Futuras
Miglustat has been administered at doses of up to 3000 mg/day (approximately 10 times the recommended starting dose administered to Gaucher patients) for up to six months in Human Immunodeficiency Virus (HIV)-positive patients . It has recently been approved for treatment of progressive neurological symptoms in adult and pediatric patients in the European Union, Brazil, and South Korea .
Análisis Bioquímico
Biochemical Properties
Miglustat hydrochloride plays a significant role in biochemical reactions by inhibiting the enzyme glucosylceramide synthase. This enzyme is responsible for catalyzing the formation of glucosylceramide, a precursor in the synthesis of glycosphingolipids . By inhibiting this enzyme, this compound reduces the synthesis of glycosphingolipids, which are involved in various cellular processes. The compound interacts with glucosylceramide synthase through competitive and reversible inhibition, thereby preventing the formation of glucosylceramide .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It influences cell function by reducing the synthesis of glucosylceramide-based glycosphingolipids, which are essential components of cell membranes . This reduction leads to decreased intracellular lipid storage and improved fluid-phase endosomal uptake . Additionally, this compound has been shown to stabilize neurological symptoms in patients with Niemann-Pick disease type C by reducing the accumulation of neurotoxic lipids .
Molecular Mechanism
At the molecular level, this compound exerts its effects by competitively and reversibly inhibiting glucosylceramide synthase . This inhibition prevents the formation of glucosylceramide, thereby reducing the synthesis of glycosphingolipids . The compound’s action on glucosylceramide synthase disrupts the metabolic pathway responsible for glycosphingolipid synthesis, leading to decreased lipid accumulation in cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. Studies have shown that the compound remains stable and effective in reducing lipid accumulation over extended periods . Long-term treatment with this compound has demonstrated sustained reductions in intracellular lipid levels and stabilization of neurological symptoms in patients with Niemann-Pick disease type C . The compound’s stability and prolonged efficacy make it a valuable therapeutic agent for long-term management of lysosomal storage disorders .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that higher doses of the compound lead to more significant reductions in lipid accumulation . At very high doses, this compound can cause adverse effects, including gastrointestinal disturbances and weight loss . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in the metabolic pathway of glycosphingolipid synthesis. By inhibiting glucosylceramide synthase, the compound disrupts the formation of glucosylceramide, a key intermediate in the synthesis of glycosphingolipids . This disruption leads to decreased levels of glycosphingolipids in cells, which can have various downstream effects on cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound is absorbed orally and distributed throughout the body, with high bioavailability . It is primarily excreted unchanged by the kidneys . Within cells, this compound interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s ability to cross the blood-brain barrier allows it to exert its effects on the central nervous system .
Subcellular Localization
This compound localizes to specific subcellular compartments where it exerts its inhibitory effects on glucosylceramide synthase . The compound’s localization to the endoplasmic reticulum and Golgi apparatus, where glycosphingolipid synthesis occurs, is critical for its function . Additionally, this compound may undergo post-translational modifications that influence its targeting and activity within cells .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El clorhidrato de miglustat se puede sintetizar mediante una serie de reacciones químicas. Un método común implica la aminación reductora doble de 5-ceto-D-glucosa, seguida de hidrogenación . El proceso generalmente incluye los siguientes pasos:
Preparación de 2,3,4,6-tetra-O-bencil-N-butil-1-desoxinojirimicina: Este intermedio se sintetiza utilizando tetra-O-bencil-glucosa como material de partida.
Aminación reductora: El intermedio se somete a aminación reductora para formar N-butil-1-desoxinojirimicina.
Hidrogenación: El paso final implica la hidrogenación para producir clorhidrato de miglustat.
Métodos de producción industrial
La producción industrial de clorhidrato de miglustat implica rutas sintéticas similares pero a mayor escala. El proceso se optimiza para garantizar una alta pureza y rendimiento. La masa de reacción se concentra y se utilizan disolventes como diclorometano o acetato de etilo para aislar la forma cristalina del clorhidrato de miglustat .
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de miglustat se somete a varias reacciones químicas, que incluyen:
Oxidación: Puede oxidarse en condiciones específicas para formar diferentes derivados.
Reducción: El compuesto se puede reducir a su alcohol correspondiente.
Sustitución: Puede sufrir reacciones de sustitución nucleófila para formar varios análogos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: El gas hidrógeno en presencia de un catalizador de paladio se utiliza comúnmente para reacciones de reducción.
Sustitución: Se utilizan nucleófilos como azida de sodio o metóxido de sodio en reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados y análogos del clorhidrato de miglustat, que pueden tener diferentes actividades y propiedades biológicas .
Comparación Con Compuestos Similares
Compuestos similares
Imiglucerasa: Una terapia de reemplazo enzimático que se utiliza para tratar la enfermedad de Gaucher.
Eliglustat: Otro inhibidor de la glucosilceramida sintasa que se utiliza para tratar la enfermedad de Gaucher.
Migalastat: Una chaperona farmacológica que se utiliza para tratar la enfermedad de Fabry.
Singularidad del clorhidrato de miglustat
El clorhidrato de miglustat es único en su capacidad de inhibir la síntesis de glucoesfingolípidos al dirigirse a la glucosilceramida sintasa. A diferencia de las terapias de reemplazo enzimático como la imiglucerasa, el clorhidrato de miglustat es un medicamento oral que se puede usar en pacientes que no son candidatos para la terapia de reemplazo enzimático . Además, es la única terapia aprobada para la enfermedad de Niemann-Pick tipo C, lo que la convierte en una opción de tratamiento valiosa para este trastorno raro .
Propiedades
IUPAC Name |
(2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4.ClH/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12;/h7-10,12-15H,2-6H2,1H3;1H/t7-,8+,9-,10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAFAUYWVZMWPR-ZSOUGHPYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(C(C(C1CO)O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210110-90-0 | |
Record name | 3,4,5-Piperidinetriol, 1-butyl-2-(hydroxymethyl)-, hydrochloride (1:1), (2R,3R,4R,5S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=210110-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.